2-(2-{5-sulfanyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}ethyl)phthalazin-1(2H)-one
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Overview
Description
2-(2-{5-SULFANYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}ETHYL)-1(2H)-PHTHALAZINONE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a triazole ring, and a phthalazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{5-SULFANYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}ETHYL)-1(2H)-PHTHALAZINONE typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. . The final step involves the coupling of the triazole derivative with a phthalazinone precursor under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(2-{5-SULFANYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}ETHYL)-1(2H)-PHTHALAZINONE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the triazole ring or the phthalazinone moiety.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
2-(2-{5-SULFANYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}ETHYL)-1(2H)-PHTHALAZINONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound’s properties make it suitable for use in the development of new materials with specific functionalities, such as coatings or polymers.
Mechanism of Action
The mechanism of action of 2-(2-{5-SULFANYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}ETHYL)-1(2H)-PHTHALAZINONE involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, while the triazole ring and phthalazinone moiety contribute to its overall activity. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- **2-Methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid
- **4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives
Uniqueness
Compared to similar compounds, 2-(2-{5-SULFANYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}ETHYL)-1(2H)-PHTHALAZINONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H14F3N5OS |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
2-[2-[5-sulfanylidene-4-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]ethyl]phthalazin-1-one |
InChI |
InChI=1S/C19H14F3N5OS/c20-19(21,22)14-7-3-4-8-15(14)27-16(24-25-18(27)29)9-10-26-17(28)13-6-2-1-5-12(13)11-23-26/h1-8,11H,9-10H2,(H,25,29) |
InChI Key |
GQGONOCZCXSQOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CCC3=NNC(=S)N3C4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
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